molecular formula C16H26N4O B5329945 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol

3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol

Cat. No. B5329945
M. Wt: 290.40 g/mol
InChI Key: MOUVYTHDBQLTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-55940 and is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors. The purpose of

Mechanism of Action

The mechanism of action of 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol involves its binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. By binding to these receptors, 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol can modulate the activity of the endocannabinoid system and produce various effects in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol can vary depending on the dosage and the specific receptors that it binds to. Some of the effects that have been observed in scientific studies include pain relief, anti-inflammatory effects, and neuroprotective effects. This compound has also been shown to have potential applications in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of the compound on specific physiological processes and to better understand the mechanisms of action of the endocannabinoid system. However, one of the limitations of using this compound is its potential for toxicity and adverse effects, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research involving 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol. One area of interest is the development of new drugs based on the structure of this compound, which could have potential applications in the treatment of various medical conditions. Another area of interest is the study of the long-term effects of this compound on the endocannabinoid system and the body as a whole. Additionally, further research is needed to better understand the potential risks and benefits of using this compound in various experimental settings.

Synthesis Methods

The synthesis of 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol involves several steps. The first step is the synthesis of the intermediate 4-(4-cyclopentylpyrimidin-2-yl)piperazine, which is achieved by reacting cyclopentylamine with 2,4-dichloropyrimidine. The second step involves the reaction of the intermediate with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The final step involves the purification of the product using chromatography techniques.

Scientific Research Applications

3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol has been used in various scientific research studies, particularly in the field of pharmacology. This compound has been shown to have potential applications in the treatment of various medical conditions such as pain, inflammation, and neurodegenerative diseases. It has also been used in studies related to drug addiction and drug abuse.

properties

IUPAC Name

3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c21-13-3-8-19-9-11-20(12-10-19)16-17-7-6-15(18-16)14-4-1-2-5-14/h6-7,14,21H,1-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUVYTHDBQLTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NC=C2)N3CCN(CC3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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